![molecular formula C9H12ClNO2 B2530467 (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride CAS No. 1642301-09-4](/img/structure/B2530467.png)
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H12ClNO2 . It is a compound that has been studied in various fields of research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of chalcone derivatives were designed, synthesized, and evaluated for their cytotoxic potential . Another study reported the optimization of asymmetric reduction conditions of a similar compound . The optimum reaction conditions were predicted as pH 6.20, temperature 30°C, incubation time 30h, and agitation speed 193rpm .
Molecular Structure Analysis
The molecular structure of “(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride” can be analyzed using various techniques. For instance, X-ray intensity data for a similar compound was collected at a temperature of 293K on a Rigaku XtaLAB Mini diffractometer .
Chemical Reactions Analysis
The chemical reactions involving “(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride” can be complex and varied. One study reported the use of D-optimal experimental design-based optimization in a biocatalytic asymmetric reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride” can be determined using various analytical techniques. For example, one study reported the physicochemical properties of a similar compound, including its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
A novel compound, 3-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole, was synthesized, characterized, and analyzed using X-ray diffraction, revealing interactions critical for its stability. This synthesis involves (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dichlorophenyl)prop‑2-en-1-one, showcasing the versatility of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine derivatives in chemical synthesis and the importance of molecular interactions in determining compound stability (Naveen et al., 2018).
Catalytic Processes and Synthesis of Chiral Amines
The (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine derivative was used in the catalytic enantioselective borane reduction of benzyl oximes, leading to the preparation of chiral amines. This process highlights the compound's utility in asymmetric synthesis, contributing to the development of chiral molecules for potential pharmaceutical applications (Huang et al., 2011).
Antimicrobial and Antifungal Activity
Synthesis of novel amides starting from (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine demonstrated significant antimicrobial and antifungal activities. This research underscores the potential of derivatives for developing new antibacterial and antifungal agents, offering a promising route for the discovery of novel therapeutics (Pejchal et al., 2015).
Asymmetric Synthesis and Medicinal Chemistry
A novel synthetic strategy employing (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine led to the high-efficiency synthesis of the isoindolobenzazepine-based lennoxamine alkaloid. This method, involving asymmetric hydrogenation, highlights the importance of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine derivatives in the asymmetric synthesis of complex molecules with potential pharmacological properties (Mirabal-Gallardo et al., 2012).
Future Directions
properties
IUPAC Name |
(1S)-1-(1,3-benzodioxol-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-3-8-9(4-7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOBQBDZUNCOGL-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.